2-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol
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Overview
Description
2-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine ring fused with a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound often involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure.
Scientific Research Applications
2-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features.
Imidazo[1,5-a]pyridine: Another related compound with a different fusion pattern of the imidazole and pyridine rings.
Uniqueness
2-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-amino-3-imidazo[1,2-a]pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C10H13N3O/c11-8(7-14)5-9-6-13-4-2-1-3-10(13)12-9/h1-4,6,8,14H,5,7,11H2 |
InChI Key |
AOXNDRQDJQNDAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CC(CO)N |
Origin of Product |
United States |
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